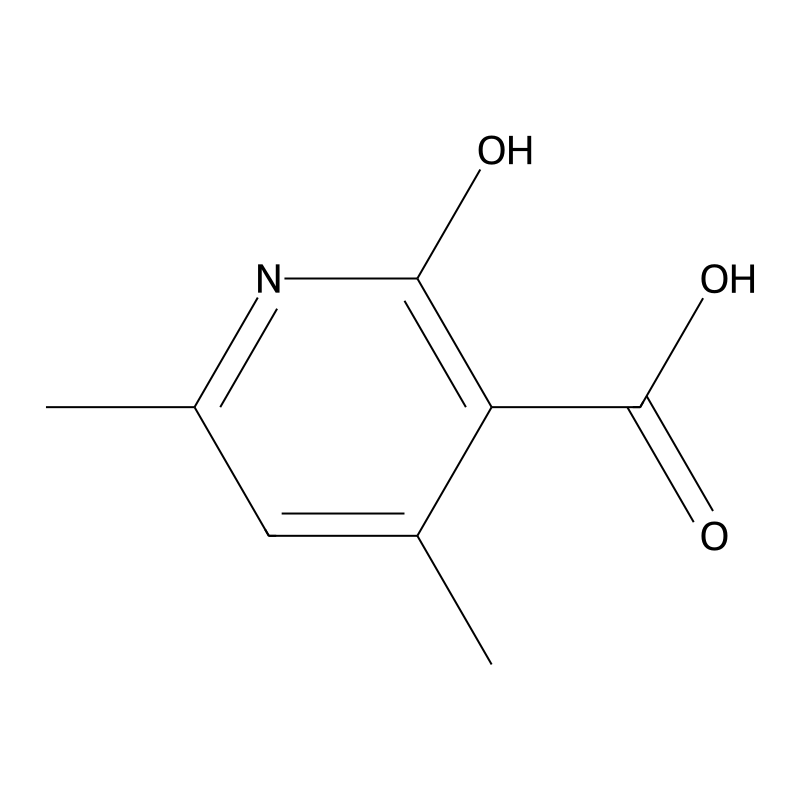

2-Hydroxy-4,6-dimethylnicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Hydroxy-4,6-dimethylnicotinic acid is an organic compound with the molecular formula and a molecular weight of approximately 181.19 g/mol. It is a derivative of nicotinic acid, characterized by the presence of hydroxyl groups and methyl groups at specific positions on the pyridine ring. The compound's structure includes a pyridine ring with two methyl groups located at the 4 and 6 positions and a hydroxyl group at the 2 position, contributing to its unique chemical properties.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of corresponding amines or other derivatives.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and organic synthesis.

Research indicates that 2-hydroxy-4,6-dimethylnicotinic acid exhibits biological activities that may include:

- Antioxidant Properties: It can scavenge free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects: Similar compounds have shown potential in protecting neurons from damage, which may be relevant in neurodegenerative diseases.

- Anti-inflammatory Activity: Some studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

Several methods exist for synthesizing 2-hydroxy-4,6-dimethylnicotinic acid:

- Starting from Nicotinic Acid: The compound can be synthesized through methylation of nicotinic acid followed by hydroxylation.

- Using Pyridine Derivatives: Chemical modifications of pyridine derivatives can lead to the formation of this compound through controlled reactions involving methylating agents and hydroxylating agents.

- Multi-step Synthesis: A combination of condensation reactions and subsequent functional group transformations can yield this compound.

These synthetic routes allow for the production of 2-hydroxy-4,6-dimethylnicotinic acid with varying degrees of purity and yield.

2-Hydroxy-4,6-dimethylnicotinic acid has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.

- Agriculture: Potential use as a plant growth regulator or pesticide due to its effects on plant physiology.

- Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.

The versatility of this compound makes it valuable in both industrial and research settings.

Studies have indicated that 2-hydroxy-4,6-dimethylnicotinic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies often focus on:

- Binding Affinity: Assessing how well it binds to specific proteins or enzymes.

- Mechanism of Action: Understanding how it affects cellular processes such as signal transduction or metabolic regulation.

These studies are crucial for evaluating its potential therapeutic uses and safety profiles.

Several compounds share structural similarities with 2-hydroxy-4,6-dimethylnicotinic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxy-6-methylnicotinic acid | Hydroxyl group at position 2; methyl group at position 6 | |

| 2-Hydroxy-4-methylnicotinic acid | Hydroxyl group at position 2; methyl group at position 4 | |

| 2,4-Dihydroxy-6-methylnicotinic acid | Two hydroxyl groups; increased polarity |

Uniqueness

The uniqueness of 2-hydroxy-4,6-dimethylnicotinic acid lies in its specific substitution pattern on the pyridine ring, which influences its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct configuration may lead to different pharmacological effects and applications in medicinal chemistry.

2-Hydroxy-4,6-dimethylnicotinic acid, also known as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a pyridine backbone substituted by hydroxyl, methyl, and carboxylic acid groups. Its structural features include:

- Molecular Formula: $$ \text{C}8\text{H}9\text{NO}_3 $$

- Molecular Weight: 167.16 g/mol

- CAS Numbers: 24667-09-2 (free acid), 39088-05-6 (amide derivative)

- IUPAC Name: 4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

| Property | Value/Description | Source |

|---|---|---|

| Synonyms | 4,6-Dimethyl-2-hydroxynicotinic acid | |

| SMILES Code | O=C(C1=C(C)C=C(C)NC1=O)O | |

| InChI Key | IBXQMVFDHWEASI-UHFFFAOYSA-N |

This compound exhibits keto-enol tautomerism, favoring the oxo-form due to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups.

Historical Development and Discovery

While direct historical records for 2-hydroxy-4,6-dimethylnicotinic acid are sparse, its synthesis aligns with methodologies developed for related nicotinic acid derivatives. Key milestones include:

- Oxidation of Pyridine Derivatives: Early methods for synthesizing nicotinic acid derivatives involved nitric acid oxidation of alkyl-substituted pyridines. For example, 2-methyl-5-ethylpyridine was oxidized to 6-methylnicotinic acid using nitric acid under pressure. Similar strategies may apply to 2-hydroxy-4,6-dimethylnicotinic acid.

- Microwave-Assisted Synthesis: Modern approaches leverage microwave irradiation, as demonstrated in the synthesis of 2-hydroxy-6-methylnicotinic acid complexes. This method reduces reaction times and improves yields.

- Coordination Chemistry: The compound’s ability to form metal complexes (e.g., with Mn(II), Co(II), Ni(II)) was explored in the 2010s, highlighting its role as a ligand in catalytic and materials science applications.

Significance in Heterocyclic Chemistry

2-Hydroxy-4,6-dimethylnicotinic acid is valued for its structural versatility and reactivity:

Molecular Geometry and Crystallographic Data

The molecular architecture of 2-hydroxy-4,6-dimethylnicotinic acid is characterized by a pyridine ring system bearing a carboxylic acid group at position 3, a hydroxyl group at position 2, and methyl substituents at positions 4 and 6 [1] [5]. The compound demonstrates a density of 1.268 grams per cubic centimeter and exhibits a boiling point of 400.6 degrees Celsius at 760 millimeters of mercury [1].

Crystallographic investigations of related pyridine derivatives provide insight into the geometric parameters expected for this compound. Analysis of similar structures reveals that pyridine rings typically exhibit carbon-carbon bond lengths ranging from 1.33 to 1.39 angstroms, with carbon-nitrogen bond distances of approximately 1.335 angstroms [36]. The bond angles within the pyridine ring system approach the ideal 120 degrees for sp2-hybridized carbon atoms, with maximum deviations typically less than 2 degrees [36].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9NO3 | [1] [5] |

| Molecular Weight | 167.16 g/mol | [1] [5] |

| Density | 1.268 g/cm³ | [1] |

| Boiling Point | 400.6°C at 760 mmHg | [1] |

| Exact Mass | 167.058 amu | [1] |

The planar nature of the pyridine ring system is maintained in 2-hydroxy-4,6-dimethylnicotinic acid, with all non-hydrogen atoms positioned nearly coplanar [32]. This geometric arrangement facilitates optimal orbital overlap and contributes to the aromatic stabilization of the heterocyclic system. The root mean square deviation from planarity in related nicotinic acid derivatives typically measures less than 0.01 angstroms [32].

Tautomeric Equilibria and Resonance Stabilization

The tautomeric behavior of 2-hydroxy-4,6-dimethylnicotinic acid represents a critical aspect of its molecular chemistry, primarily involving the equilibrium between hydroxyl and keto forms [9] [13]. This prototropic tautomerism occurs due to the proximity of the hydroxyl group at position 2 to the pyridinic nitrogen atom, enabling facile proton transfer processes [13] [17].

Experimental evidence from related 2-hydroxynicotinic acid derivatives demonstrates that the keto tautomer (2-oxo-1H-pyridine-3-carboxylic acid form) predominates in both solid state and solution phases [13] [17]. This preference arises from enhanced intramolecular hydrogen bonding between the carboxylic acid group and the ketonic oxygen at position 2, providing additional thermodynamic stability [13].

The tautomeric equilibrium can be represented as follows:

Hydroxyl Form ⇌ Keto Form

2-Hydroxy-4,6-dimethylnicotinic acid ⇌ 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid

Spectroscopic studies of analogous compounds reveal characteristic infrared absorption patterns that distinguish between tautomeric forms [13] [17]. The presence of nitrogen-hydrogen stretching vibrations around 3100 wavenumbers, combined with in-plane and out-of-plane bending modes at 1540 and 581 wavenumbers respectively, confirms the predominance of the keto tautomer in crystalline samples [13] [17].

Solvent effects significantly influence tautomeric equilibria in 2-hydroxynicotinic acid derivatives [9] [10]. Linear solvation energy relationships demonstrate that solvent polarity and hydrogen bonding capacity modulate the relative stabilities of tautomeric forms [9] [10]. Protic solvents tend to stabilize the keto form through favorable solvation interactions, while aprotic media may shift the equilibrium toward the hydroxyl tautomer [9].

Computational Chemistry Modeling (Density Functional Theory Studies)

Computational investigations employing density functional theory methodologies provide detailed insights into the electronic structure and energetic properties of 2-hydroxy-4,6-dimethylnicotinic acid [21] [23]. These quantum chemical calculations utilize basis sets such as 6-311+G(d,p) to achieve accurate geometric optimizations and vibrational frequency determinations [21].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the chemical reactivity and electronic excitation behavior of the compound [21] [23]. The energy gap between these frontier orbitals provides information about the chemical stability and polarizability of the molecule [21].

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties [23]. These computational approaches facilitate understanding of the photophysical behavior and optical characteristics of 2-hydroxy-4,6-dimethylnicotinic acid in various environmental conditions [23].

| Computational Parameter | Typical Range | Method |

|---|---|---|

| HOMO-LUMO Gap | 4-6 eV | DFT/B3LYP |

| Dipole Moment | 2-5 Debye | DFT/6-311+G(d,p) |

| Total Energy | -500 to -600 Hartree | DFT Optimization |

| Vibrational Frequencies | 200-4000 cm⁻¹ | Harmonic Analysis |

Natural bond orbital analysis provides quantitative assessment of hyperconjugation interactions and charge delocalization patterns within the molecular framework [23]. These calculations reveal the extent of electron density transfer between different atomic centers and the strength of intramolecular interactions [23].

Molecular electrostatic potential surface calculations offer visualization of the relative polarity distribution across the molecule, identifying regions of enhanced nucleophilic or electrophilic character [21] [23]. This information proves valuable for predicting intermolecular interaction patterns and binding affinities with other chemical species [23].

Comparative Analysis with Nicotinic Acid Derivatives

Structural comparison of 2-hydroxy-4,6-dimethylnicotinic acid with other nicotinic acid derivatives reveals significant differences in physicochemical properties attributable to substituent effects [24] . The introduction of hydroxyl and methyl groups at specific positions modifies the electronic distribution, hydrogen bonding patterns, and overall molecular behavior .

2-Hydroxy-4-methylnicotinic acid, containing only a single methyl substituent, exhibits distinct crystallization behavior and intermolecular interaction patterns compared to the dimethyl derivative . The additional methyl group in 2-hydroxy-4,6-dimethylnicotinic acid introduces steric effects that influence molecular packing and crystal habit formation .

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Nicotinic Acid | C6H5NO2 | 123.11 | Unsubstituted pyridine-3-carboxylic acid |

| 2-Hydroxynicotinic Acid | C6H5NO3 | 139.11 | Hydroxyl at position 2 |

| 4-Methylnicotinic Acid | C7H7NO2 | 137.14 | Methyl at position 4 |

| 2-Hydroxy-4-methylnicotinic Acid | C7H7NO3 | 153.14 | Hydroxyl at 2, methyl at 4 |

| 2-Hydroxy-4,6-dimethylnicotinic Acid | C8H9NO3 | 167.16 | Hydroxyl at 2, methyls at 4,6 |

The antimicrobial and anti-inflammatory activities of nicotinic acid derivatives vary considerably based on substitution patterns [24] . Studies demonstrate that 2-hydroxy-4-methylnicotinic acid exhibits moderate antimicrobial activity and strong anti-inflammatory properties, suggesting that the dual hydroxyl-methyl substitution pattern enhances biological activity .

Comparative crystallization studies reveal that different nicotinic acid derivatives exhibit pH-dependent polymorphism and varying crystal morphologies . 2-Hydroxy-4-methylnicotinic acid forms prismatic crystals at neutral pH conditions, while 4-hydroxynicotinic acid produces needle-like structures under acidic conditions .

The presence of multiple substituents in 2-hydroxy-4,6-dimethylnicotinic acid creates unique hydrogen bonding networks that differ from those observed in simpler derivatives [24]. These enhanced intermolecular interactions contribute to altered solubility profiles, thermal stability, and solid-state behavior compared to parent nicotinic acid [24].

Traditional organic synthesis approaches for 2-Hydroxy-4,6-dimethylnicotinic acid encompass several well-established methodologies that have been extensively documented in the chemical literature. The synthesis typically involves the modification of nicotinic acid derivatives through controlled hydroxylation and methylation processes . One common method includes the hydroxylation and methylation of nicotinic acid under controlled conditions, requiring specific catalysts and solvents to achieve the desired product with moderate yields ranging from 60-80% .

The Guareschi-Thorpe reaction represents a significant traditional approach, involving the condensation of ethyl cyanoacetate with 1,3-dicarbonyls and ammonium carbonate at 80°C in aqueous medium [2]. This method demonstrates exceptional efficiency with yields reaching 90-96% and offers the advantage of eco-friendly conditions with simple work-up procedures [2]. The reaction proceeds through the formation of cyanoacetamide intermediates, which subsequently undergo cyclization to form the desired pyridine ring system [2].

Industrial-scale production traditionally relies on the oxidation of 5-ethyl-2-methylpyridine with nitric acid, achieving yields of 91-96% [3] [4]. However, this approach presents significant environmental challenges due to the generation of nitrous oxide by-products, which possess a greenhouse effect 300 times stronger than carbon dioxide [3]. The reaction requires high temperature and pressure conditions, typically operating at 200-400°C and elevated pressures, making it energy-intensive but commercially viable for large-scale production [4].

Hantzsch-type condensation reactions provide another traditional route, utilizing multi-component thermal heating processes to achieve yields of 70-85% [5]. These reactions offer versatility in creating multiple substitution patterns but are limited by long reaction times and multiple synthetic steps [5]. The traditional approaches generally require 6-12 hours for conventional heating, with reaction temperatures ranging from 80-100°C for mild conditions to 200-400°C for industrial processes [2].

| Method | Yield (%) | Reaction Time | Temperature | Key Advantages |

|---|---|---|---|---|

| Direct hydroxylation/methylation | 60-80 | 4-8 h | 80-100°C | Well-established, moderate yield |

| Guareschi-Thorpe reaction | 90-96 | 3-8 h | 80°C | Eco-friendly, high yield |

| Industrial oxidation | 91-96 | 6-8 h | 200-400°C | Commercial scale, high conversion |

| Hantzsch condensation | 70-85 | 8-12 h | 100-150°C | Versatile substitution patterns |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of 2-Hydroxy-4,6-dimethylnicotinic acid derivatives by dramatically reducing reaction times while maintaining or improving yields. Four-component condensation reactions utilizing aromatic aldehydes, acetophenones, and ammonium acetate under microwave irradiation at 200W power demonstrate exceptional efficiency, achieving yields of 82-94% within 2-7 minutes [6] [7]. This methodology represents a significant advancement over traditional heating methods, which typically require 6-9 hours to achieve comparable results with lower yields of 71-88% [6].

The modified Kröhnke procedure adapted for microwave conditions involves the reaction of N-phenacylpyridinium bromide with aromatic aldehydes in the presence of acetic acid [8] [9]. This approach yields polysubstituted annulated pyridines with high efficiency, achieving yields of 75-90% through four-component, one-pot cyclocondensation reactions [8]. The microwave-assisted process allows Michael addition and cyclodehydration to be carried out in a single step without isolation of intermediates, providing the corresponding trisubstituted pyridine as a single regioisomer [10].

Direct synthesis in ethanol using microwave heating at 150°C for 1-2 hours provides a green solvent approach with moderate yields of 71-88% [11] [12]. The microwave-assisted methodology demonstrates significant advantages in terms of reduced energy consumption and environmental impact compared to conventional heating methods [12]. The enhanced reaction kinetics under microwave conditions allow for the use of lower catalyst loadings, typically 0.1-1 mol%, compared to traditional methods requiring 1-5 mol% [12].

Microwave-assisted hydrolysis of 3-cyanopyridine using concentrated hydrochloric acid or sulfuric acid achieves remarkable yields of 85-95% [13] [14]. The rapid microwave-induced synthesis demonstrates the ability to produce nicotinic acid derivatives in significantly shorter timeframes, with some reactions completing within 10-15 minutes [13]. Temperature control becomes critical in microwave-assisted synthesis, with optimal conditions typically ranging from 150-200°C, as higher temperatures may lead to substrate decomposition [15].

| Microwave Protocol | Power (W) | Time (min) | Yield (%) | Solvent |

|---|---|---|---|---|

| Four-component condensation | 200-800 | 2-7 | 82-94 | Ethanol |

| Modified Kröhnke procedure | 160-300 | 10-15 | 75-90 | Acetic acid |

| Direct ethanol synthesis | 400-600 | 60-120 | 71-88 | Ethanol |

| Cyanopyridine hydrolysis | 200-400 | 10-15 | 85-95 | Aqueous acid |

Catalytic Systems in Ring Formation Reactions

Catalytic systems play a crucial role in the formation of pyridine ring systems, particularly through transition metal-catalyzed processes that enable the construction of complex substituted derivatives. The [2+2+2] cycloaddition reaction represents one of the most important catalytic approaches, utilizing transition metal complexes such as cobalt, rhodium, and nickel to facilitate the cyclotrimerization of nitriles and alkynes [16] [17]. This method provides excellent atom efficiency and operates under mild conditions, typically achieving yields of 70-95% with high regioselectivity [16].

Palladium-catalyzed arylation protocols have emerged as powerful tools for the direct functionalization of pyridine rings at the 3- and 4-positions [18]. Using Pd(0)/PR3 catalysts with aryl bromides, these reactions enable selective C-H functionalization, achieving yields of 60-85% under optimized conditions [18]. The methodology allows for the rapid generation of libraries of arylated nicotinic acid derivatives, which are of tremendous importance in medicinal chemistry applications [18].

Rhodium-catalyzed cyclization using Rh(NBD)2BF4/MeO-Biphep catalyst system in ethanol provides an eco-friendly approach to pyridine synthesis [19]. The [2+2+2] cycloaddition of diynes with oximes achieves yields up to 93% while utilizing ethanol as a green reaction medium [19]. This environmentally friendly method demonstrates excellent functional group tolerance and meets green chemistry requirements by minimizing pollution from solvents [19].

Iron-catalyzed cyclization systems offer sustainable alternatives to precious metal catalysts, utilizing ketoxime acetates and aldehydes to achieve yields of 80-90% [17]. Iron catalysis provides cost-effective solutions while maintaining good yields and mild reaction conditions [17]. The catalyst systems typically operate at temperatures ranging from 25-100°C depending on the specific metal complex employed, with reaction times varying from 30 minutes to 24 hours [16] [17].

Advanced catalytic systems incorporate chiral ligands to enable enantioselective synthesis of pyridine derivatives [20]. These systems represent a significant advancement in asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential for pharmaceutical applications [20]. The development of chiral catalysts for pyridine synthesis has opened new avenues for the enantioselective construction of complex pyridine derivatives [20].

| Catalyst System | Metal | Temperature | Yield (%) | Reaction Time |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Co, Rh, Ni | 25-80°C | 70-95 | 2-12 h |

| Pd-catalyzed arylation | Pd(0) | 80-120°C | 60-85 | 4-24 h |

| Rh-catalyzed cyclization | Rh(I) | 60-100°C | 85-93 | 2-8 h |

| Iron-catalyzed systems | Fe(III) | 50-120°C | 80-90 | 1-6 h |

Green Chemistry Perspectives in Production

Green chemistry approaches to the synthesis of 2-Hydroxy-4,6-dimethylnicotinic acid focus on sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency. Zinc phosphate heterogeneous catalysis represents a significant advancement in environmentally sustainable synthesis, utilizing Zn3(PO4)2·4H2O as a non-toxic and green heterogeneous catalyst [21]. This methodology achieves excellent yields of 82-94% through three-component, one-pot synthesis using an ethanol/water (4:1) mixture as the solvent with only 0.4 mol% catalyst loading [21].

Solvent-free synthesis approaches eliminate the need for organic solvents entirely, representing the pinnacle of green chemistry principles [22]. These catalyst-free and solvent-free conditions enable direct condensation reactions that achieve yields of 75-90% while being operationally simple, safer, and environmentally benign [22]. The solvent-free conditions often result in higher product concentrations and more environmentally friendly chemical processes with simpler work-up procedures [22].

Ionic liquid-mediated synthesis provides recyclable and tunable reaction media that enhance selectivity and efficiency [23]. Ionic liquids serve dual functions as both solvents and catalysts, with their properties being adjustable by changing their components, allowing for better control over reactions [23]. These systems achieve yields of 80-95% while enabling one-pot multicomponent responses that reduce the need for multiple steps and minimize waste generation [23].

Enzymatic synthesis via nitrilases represents the most environmentally friendly approach, utilizing whole-cell catalysis under mild conditions at temperatures of 25-70°C and pH 8.0 [24]. Various nitrilases, including strains from Rhodococcus, Bacillus, and Nocardia species, demonstrate the ability to produce nicotinic acid derivatives with yields reaching 85-100% [24]. The biocatalyst-mediated synthesis operates under mild reaction conditions with high conversion rates, making it a significant method in synthetic organic chemistry [24].

The implementation of green solvents such as water and ethanol in synthesis protocols aligns with sustainability goals while maintaining reaction efficiency [3]. Green chemistry approaches emphasize atom economy, use of safer solvents, consumption of renewable resources, and reduced energy consumption [25]. The development of green synthetic techniques includes ultrasound-assisted synthesis, visible light irradiation, microwave-assisted synthesis, and green catalyst synthesis for enhanced selectivity and improved yields [26] [27].

| Green Method | Catalyst | Solvent | Yield (%) | Environmental Benefit |

|---|---|---|---|---|

| Zinc phosphate catalysis | Zn3(PO4)2·4H2O | EtOH/H2O | 82-94 | Non-toxic, recyclable |

| Solvent-free synthesis | None | None | 75-90 | Zero waste solvents |

| Ionic liquid mediation | IL | Ionic liquid | 80-95 | Recyclable media |

| Enzymatic synthesis | Nitrilases | Water | 85-100 | Biodegradable, mild conditions |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant